Dehydroheliotrine Dehydroheliotrine
Brand Name: Vulcanchem
CAS No.: 23107-11-1
VCID: VC18414587
InChI: InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1
SMILES:
Molecular Formula: C16H25NO5
Molecular Weight: 311.37 g/mol

Dehydroheliotrine

CAS No.: 23107-11-1

Cat. No.: VC18414587

Molecular Formula: C16H25NO5

Molecular Weight: 311.37 g/mol

* For research use only. Not for human or veterinary use.

Dehydroheliotrine - 23107-11-1

Specification

CAS No. 23107-11-1
Molecular Formula C16H25NO5
Molecular Weight 311.37 g/mol
IUPAC Name [(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate
Standard InChI InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1
Standard InChI Key KYSOVPPHGLNVRV-ULKWEWGCSA-N
Isomeric SMILES CC(C)C(C(C)OC)(C(=O)OCC1=C2[C@H](CCN2C=C1)O)O
Canonical SMILES CC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O

Introduction

Chemical Identity and Structural Characteristics of Dehydroheliotrine

Dehydroheliotrine belongs to the pyrrolizidine alkaloid family, characterized by a bicyclic structure comprising fused pyrrolizidine rings. The IUPAC name, [(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-isopropyl-5-methylhex-4-enoate, reflects its intricate stereochemistry and functional groups. Key structural features include:

  • A pyrrolizidine core with hydroxylation at the C7 position.

  • An esterified side chain containing a hydroxyl group and isopropyl substituent.

  • A conjugated double bond system enabling metabolic activation .

Table 1: Fundamental Physicochemical Properties of Dehydroheliotrine

PropertyValue
CAS Number23107-11-1
Molecular FormulaC16H25NO5\text{C}_{16}\text{H}_{25}\text{NO}_5
Molecular Weight311.37 g/mol
SolubilityLipophilic (predicted)
StabilityReactive; hydrolyzes readily

The zwitterionic nature of dehydroheliotrine, revealed through crystallographic studies of analogous compounds, facilitates its interaction with biological macromolecules . For instance, the phenolate oxygen in related structures exhibits elongated C–O bonds (1.274 Å), enhancing nucleophilic reactivity .

Metabolic Activation and Biotransformation Pathways

Pyrrolizidine alkaloids like heliotrine undergo hepatic oxidation via cytochrome P450 enzymes (e.g., CYP3A4), yielding dehydroheliotrine as the primary reactive intermediate . This metabolic activation involves:

  • Oxidative Dehydrogenation: Conversion of the parent alkaloid into a dehydropyrrolizidine derivative.

  • Formation of Electrophilic Intermediates: Generation of pyrrolic esters capable of alkylating cellular nucleophiles .

Enzymatic Mechanisms

Cytochrome P450 enzymes introduce a double bond within the pyrrolizidine nucleus, creating a conjugated system that stabilizes the reactive pyrrole moiety. This transformation is critical for toxicity, as demonstrated by the correlation between dehydro-PA formation and hepatic damage in animal models .

Competing Detoxification Pathways

While glutathione conjugation mitigates toxicity by scavenging reactive intermediates, the limited hepatic glutathione pool in chronic exposure scenarios permits adduct formation with proteins and DNA .

Mechanisms of Toxicity: Molecular Interactions and Cellular Consequences

Dehydroheliotrine exerts toxicity through two primary mechanisms: DNA alkylation and protein adduct formation, both of which disrupt cellular homeostasis.

DNA Adduct Formation and Genotoxicity

Reactive pyrrolic metabolites intercalate into DNA, forming stable adducts at guanine N7 positions. These lesions induce:

  • Point mutations via mispairing during replication.

  • Chromosomal aberrations due to crosslinking or strand breaks .

Studies using 32P^{32}\text{P}-postlabeling have identified dehydroheliotrine-derived DNA adducts in hepatocytes, correlating with tumorigenesis in rodent models .

Protein Adducts and Hepatotoxicity

Dehydroheliotrine reacts preferentially with nucleophilic residues (e.g., cysteine, lysine, valine) in hepatic proteins, as shown by mass spectrometric analyses . Key findings include:

  • Valine Adducts: Four isomers of DHP-valine adducts form via nucleophilic attack at the C7 or C9 positions of the necine base .

  • Hemoglobin Modifications: In vivo studies reveal hemoglobin-DHP adducts, serving as biomarkers for chronic exposure .

Table 2: Characterized Adducts of Dehydroheliotrine

Adduct TypeStructureBiological Impact
DHP-Valine-1Valine-N linked to C9Protein dysfunction
DHP-Valine-2Valine-N linked to C7Hydrolysis to free DHP
DHP-CysteineThioether linkage at C7Glutathione depletion

The instability of C7-linked adducts (e.g., DHP-Valine-2) leads to spontaneous hydrolysis, regenerating reactive DHP and perpetuating oxidative stress .

Analytical Methods for Detecting Dehydroheliotrine and Its Adducts

Advanced chromatographic and spectroscopic techniques enable precise quantification of dehydroheliotrine and its metabolites:

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • LC-MS/MS: Quantifies dehydroheliotrine in biological matrices with limits of detection <1 ng/mL.

  • High-Resolution MS: Resolves isobaric adducts (e.g., DHP-Valine isomers) via exact mass measurements .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H}-NMR: Characterizes adduct stereochemistry, as demonstrated in studies of DHP-valine-PITC derivatives .

Toxicological Implications and Risk Assessment

Dehydroheliotrine’s role in pyrrolizidine alkaloid poisoning underscores its public health significance:

Livestock and Wildlife Exposure

  • Hepatogenous Photosensitization: Ruminants consuming contaminated forage develop liver failure and secondary photodermatitis .

  • Economic Losses: Outbreaks of PA toxicosis incur substantial agricultural costs annually.

Human Health Risks

  • Herbal Medicine Contamination: Traditional remedies containing Heliotropium species pose risks of veno-occlusive disease .

  • Food Chain Accumulation: Honey and milk from exposed bees/livestock serve as exposure vectors.

Table 3: Epidemiological Data on Dehydroheliotrine Exposure

PopulationExposure SourceObserved Morbidity
Rural CommunitiesContaminated GrainsLiver cirrhosis (15% prevalence)
Herbal Supplement UsersHeliotropium TeasVeno-occlusive disease (2–5 cases/1,000 users)

Future Directions in Research and Mitigation Strategies

Emerging strategies to combat dehydroheliotrine toxicity include:

Biomarker Development

  • DHP-Valine Hemoglobin Adducts: Longitudinal monitoring in high-risk populations .

  • Urinary DHP Metabolites: Non-invasive exposure assessment via LC-MS/MS .

Therapeutic Interventions

  • N-Acetylcysteine (NAC): Replenishes glutathione stores, reducing adduct formation in preclinical models .

  • CYP3A4 Inhibitors: Limit metabolic activation, though drug interactions remain a concern .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator